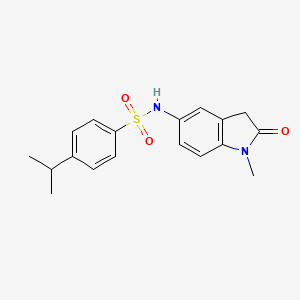

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1-methyl-2-oxo-2,3-dihydro-1H-indole core linked via a sulfonamide group to a 4-isopropyl-substituted benzene ring.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12(2)13-4-7-16(8-5-13)24(22,23)19-15-6-9-17-14(10-15)11-18(21)20(17)3/h4-10,12,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLJAOMSDBADOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

Isopropyl Substitution: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s sulfonamide group and lactam structure exhibit distinct oxidation profiles:

Reduction Reactions

Key reducible sites include the lactam carbonyl and sulfonamide:

Substitution Reactions

The sulfonamide NH and aromatic rings participate in substitution:

Sulfonamide NH Reactivity

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-Alkylated sulfonamide derivatives |

| Acylation | AcCl, pyridine, 0°C → RT | N-Acylated sulfonamides |

Electrophilic Aromatic Substitution

The benzene and indole rings show divergent reactivity due to electronic effects:

Cyclization and Ring-Opening Reactions

The lactam and sulfonamide groups enable cyclization pathways:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Lactam ring expansion | NH₂OH·HCl, NaOH, H₂O/EtOH | 1-Methyl-5-sulfonamide-1,4-diazepin-2-one |

| Intramolecular coupling | CuI, phenanthroline, K₂CO₃ | Polycyclic fused indole-sulfonamide |

Hydrolysis and Stability

The compound demonstrates moderate stability under standard conditions but degrades under extremes:

| Condition | Effect | Products |

|---|---|---|

| 6M HCl, reflux, 24h | Partial lactam hydrolysis | 5-Sulfonamide-indole-2-carboxylic acid |

| 10% NaOH, 80°C, 12h | Stable sulfonamide | No degradation |

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonamides.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors, leading to disruption of biological pathways. The indole moiety may interact with specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(methylsulfanyl)benzene-1-sulfonamide (Compound 2)

Key Differences :

- Substituent on Benzene Ring : The target compound has a 4-isopropyl group , whereas Compound 2 (from ) features a 4-methylsulfanyl (SCH3) group.

- Molecular Weight : Compound 2 has a molecular weight of 349 g/mol (via MS data), while the target compound’s isopropyl substituent (C3H7, 43 g/mol) replaces the methylsulfanyl group (SCH3, 47 g/mol), resulting in a slightly lower estimated molecular weight (~345 g/mol).

- Biological Implications : Compound 2 is described as a dual TRIM24-BRPF1 bromodomain inhibitor , suggesting the target compound may share similar binding mechanisms, with altered selectivity or potency due to substituent differences .

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)

Key Differences :

- Core Structure : Compound 51 () contains a chlorobenzoyl-substituted indole with a methoxy group and a methylsulfonyl-propanamide side chain, differing significantly from the target compound’s dihydroindole-sulfonamide framework.

- Synthetic Route : Both compounds employ sulfonamide coupling (e.g., via sulfonyl chlorides), but Compound 51’s synthesis involves a multi-step procedure with a chlorobenzoyl precursor, highlighting divergent strategies for functionalization .

- Potential Applications: The chlorobenzoyl and methoxy groups in Compound 51 may enhance anti-inflammatory activity, whereas the target compound’s isopropyl group could prioritize membrane permeability or target-specific binding.

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

Key Differences :

- Heterocyclic Core : This compound () uses an indazole ring instead of the target’s dihydroindole , introducing additional aromaticity and rigidity.

- Substituent Variation : The benzene ring has a 4-methyl group (versus isopropyl in the target compound), reducing steric hindrance and lipophilicity.

- Biological Relevance: Indazole-based sulfonamides are noted for anticancer and antiviral activities, suggesting the target compound’s dihydroindole core may modulate specificity toward different therapeutic targets .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Key Differences :

- Structural Complexity : This compound () integrates a pyrazolo-pyrimidine-chromene hybrid system, contrasting with the target’s simpler dihydroindole-sulfonamide scaffold.

- Pharmacological Profile : The fluorinated chromene and pyrazolo-pyrimidine moieties suggest anticancer applications, while the target compound’s design may prioritize bromodomain inhibition or anti-inflammatory effects .

Structural and Functional Analysis Table

Biological Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is an indole derivative recognized for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a sulfonamide group. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C16H20N2O3S |

| Molecular Weight | 320.41 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and methanol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to various pharmacological effects:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways associated with inflammation and cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 |

| CCRF-CM (Leukemia) | 4.51 ± 0.24 |

| A549 (Lung Cancer) | 9.83 ± 0.52 |

These results suggest that the compound effectively induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can suppress pro-inflammatory cytokines and inhibit pathways leading to inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

-

Breast Cancer Treatment : A study involving MDA-MB-468 cells showed that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis.

"The compound arrested the cell cycle in G0-G1 and S phases, indicating a potent anticancer effect" .

- Leukemia Model : In vivo studies demonstrated that administration of the compound led to decreased tumor growth in leukemia models, supporting its potential as an effective therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide?

The synthesis typically involves a multi-step nucleophilic substitution reaction. First, the indole core (1-methyl-2-oxo-2,3-dihydro-1H-indol-5-amine) is prepared via cyclization of substituted anilines. The sulfonamide group is introduced by reacting the amine with 4-(propan-2-yl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Key characterization includes -NMR, -NMR, and FTIR to confirm sulfonamide bond formation and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated for analogous sulfonamide derivatives (e.g., N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide) . Complement with -NMR (to confirm aromatic proton environments) and FTIR (to identify sulfonamide S=O stretches at ~1350–1150 cm). Mass spectrometry (HRMS) validates molecular weight.

Q. How should preliminary biological screening be designed to assess this compound’s therapeutic potential?

Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against standard cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC values. Parallel assays on non-cancerous cell lines (e.g., HEK-293) assess selectivity. Enzymatic inhibition studies (e.g., carbonic anhydrase or kinase assays) may elucidate mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance this compound’s bioactivity?

Systematically vary substituents on both the indole and benzene rings. For example:

- Replace the 1-methyl group on the indole with bulkier alkyl chains (e.g., ethyl, isopropyl) to modulate lipophilicity.

- Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the 4-position of the benzene ring to enhance sulfonamide electrophilicity.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., carbonic anhydrase IX). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory results in antiproliferative activity across studies be resolved?

Contradictions often arise from differences in cell line genetic backgrounds or assay protocols. To address this:

- Replicate experiments across ≥3 independent labs using standardized protocols (e.g., ATCC-recommended culture conditions).

- Employ orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. cell cycle arrest via flow cytometry).

- Evaluate compound stability under assay conditions (pH 7.4 vs. tumor microenvironment pH 6.5) using HPLC-UV .

Q. What strategies are effective in elucidating the compound’s mechanism of action when initial data are inconclusive?

Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated cells to identify dysregulated pathways. For example, upregulated pro-apoptotic markers (e.g., Bax, caspase-3) suggest apoptosis induction. Validate findings with siRNA knockdown of candidate targets. Use CRISPR-Cas9-engineered cell lines (e.g., p53-null) to isolate mechanism dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.